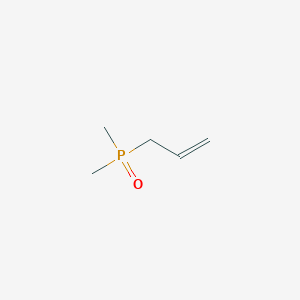

3-Dimethylphosphorylprop-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPTVRAXAJIFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Dimethylphosphorylprop 1 Ene Analogs

Reactivity of the Carbon-Carbon Double Bond

The alkene moiety in allylphosphine (B14262219) oxides, such as 3-dimethylphosphorylprop-1-ene, is electronically influenced by the adjacent phosphoryl group. This influence modulates its reactivity towards electrophiles, nucleophiles, and in pericyclic reactions.

The carbon-carbon double bond in allylphosphine oxides readily undergoes electrophilic addition. The regioselectivity of these reactions is often dictated by the formation of the most stable carbocation intermediate. Studies on analogous systems, such as allenylphosphine oxides, show that electrophilic addition of reagents like iodine monochloride (ICl) can lead to cyclic phosphonium (B103445) salts rather than simple addition products. researchgate.net This suggests the participation of the phosphorus atom in stabilizing intermediates.

In a related process, the metal-free phosphonoiodination of alkynes using secondary phosphine (B1218219) oxides in the presence of an iodine source proceeds via a proposed phosphirenium salt intermediate. nih.gov The attack of an iodide nucleophile on the phosphorus atom initiates ring-opening, followed by quenching of the resulting carbanion by an iodine cation to yield β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity. nih.gov This highlights the ability of the phosphorus center to participate in and direct the outcomes of electrophilic additions on adjacent unsaturated bonds.

A general scheme for the electrophilic addition of a generic electrophile (E-Nu) to an allylphosphine oxide is presented below, illustrating the potential for both Markovnikov and anti-Markovnikov addition depending on the specific electrophile and reaction conditions.

Table 1: Examples of Electrophilic Addition Reactions on Alkenylphosphine Oxides

| Reactant System | Electrophile | Product Type | Key Findings | Reference |

| Allenylphosphine Oxides | Iodine Monochloride (ICl) | Cyclic Phosphonium Salts | Reaction proceeds via cyclization, involving participation of the phosphoryl oxygen. | researchgate.net |

| Unactivated Alkynes & Secondary Phosphine Oxides | Iodine (I₂), Tf₂O | β-Iodo-vinylphosphine Oxides | Metal-free reaction with exceptional regio- and stereoselectivity via a P-addition mechanism. | nih.gov |

| Chiral Secondary Phosphines | o-Iodoanisole, Pd(PPh₃)₄ | Chiral Tertiary Phosphine Boranes | Bimolecular electrophilic substitution proceeds with retention of configuration at the phosphorus atom. | mdpi.com |

The electron-withdrawing nature of the phosphoryl group activates the C=C double bond towards nucleophilic attack, particularly in α,β-unsaturated systems. This facilitates Michael-type additions, where a wide range of nucleophiles can be added across the double bond. The addition of secondary phosphine oxides to α,β-unsaturated aldehydes, for example, is proposed to occur via a tautomerization to the P(III) phosphinous acid followed by a nucleophilic attack. researchgate.net

Research has demonstrated that phosphorus nucleophiles can add to α,β-unsaturated malonates, and this reaction can be catalyzed. acs.org Similarly, phosphine-catalyzed additions to activated alkenes are a well-established method for forming C-C and C-heteroatom bonds. illinois.edu In the context of vinyl phosphinates, carbon anions formed from the addition of Grignard reagents can be trapped by various electrophiles, leading to diverse and congested organophosphorus compounds. rsc.org However, applying this same reaction to vinyl diphenylphosphine (B32561) oxides often results in the replacement of the vinyl group or polymerization, indicating a different reactivity pattern for the phosphine oxide analogs. rsc.org

The general mechanism for a phosphine-catalyzed Michael addition involves the initial addition of the phosphine to the β-carbon of the unsaturated system, forming a zwitterionic enolate intermediate which then participates in the subsequent reaction steps. illinois.edu

Table 2: Nucleophilic Addition Reactions Involving Unsaturated Phosphine Oxides

| Unsaturated System | Nucleophile | Catalyst/Conditions | Product | Key Findings | Reference |

| α,β-Unsaturated Aldehydes | Secondary Phosphine Oxides | Base | α-(Phosphinoyl) Aldehydes | Proposed mechanism involves P(V)-P(III) tautomerization. | researchgate.net |

| α,β-Unsaturated Malonates | Phosphorus Nucleophiles | 3-Aminopropylated silica (B1680970) gel | Phosphorylated Malonates | Efficient and recyclable catalytic system. | acs.org |

| SP-Vinyl Phosphinates | Grignard Reagents | N/A | Congested Organophosphorus Compounds | Tandem addition of nucleophilic and electrophilic reagents. | rsc.org |

| Maleimides | Isobutyraldehyde | Chiral Bifunctional Organocatalysts | Chiral Succinimide Derivatives | High enantioselectivity (94-99% ee) in aqueous media. | nih.gov |

The double bond of this compound analogs can participate in pericyclic reactions, which are concerted, single-step reactions involving a cyclic transition state. libretexts.org These reactions, including cycloadditions and ene reactions, are powerful tools for constructing cyclic and complex acyclic structures.

Cycloadditions: Allenylphosphonates and allenylphosphine oxides, which are structurally related to allylphosphine oxides, have been shown to undergo [2+2] cycloadditions. researchgate.netglobalauthorid.com Phosphine-catalyzed [2+3] and [2+4] cycloadditions of allenic ketones have also been explored, leading to the formation of spirocyclic compounds and functionalized pyrans, respectively. nih.gov Furthermore, 1,3-dipolar cycloadditions represent a significant class of pericyclic reactions for forming five-membered heterocyclic rings. uchicago.eduyoutube.com

Ene Reactions: The ene reaction involves an alkene with an allylic hydrogen (the "ene") reacting with a compound containing a multiple bond (the "enophile"). wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, the molecule itself can act as the ene component due to the presence of allylic hydrogens. The reaction involves the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org These reactions often require high temperatures but can be catalyzed by Lewis acids, which activate the enophile. wikipedia.orgorganic-chemistry.org Phosphaalkenes have been shown to act as enophiles in reactions with alkenes containing allylic hydrogens. rsc.org

Table 3: Pericyclic Reactivity of Unsaturated Phosphorus Compounds

| Reaction Type | Substrate(s) | Conditions | Product Type | Key Findings | Reference |

| [2+2] Cycloaddition | Allenylphosphonate | N/A | Cyclobutane Derivative | The two cumulative double bonds of allenes are utilized in cycloadditions. | researchgate.net |

| [2+3] Cycloaddition | Allenyl methyl ketone, exo-enones | Phosphine catalyst | Spirocyclic compounds | Good regioselectivity and promising enantioselectivity achieved. | nih.gov |

| Ene Reaction | Phenyl[bis(trimethylsilyl)methylene]phosphine, Alkenes | Thermal | Allylic Phosphines | Phosphaalkene acts as the enophile. | rsc.org |

| Ene Reaction | Propene, Formaldehyde (B43269) | Thermal (High Temp.) | Substituted Alkene | A concerted mechanism with an envelope-like transition state. | wikipedia.org |

Reactivity at the Phosphorus Center

The phosphoryl group (P=O) is a key functional handle in allylphosphine oxides, allowing for a variety of chemical transformations that modify the phosphorus center or utilize its properties in catalysis.

The P=O bond in tertiary phosphine oxides is highly polarized and thermodynamically stable. However, it can undergo several important reactions.

Reduction: One of the most significant transformations is the deoxygenation of the phosphine oxide to the corresponding phosphine. This reduction is crucial for recycling phosphine ligands used in reactions like the Wittig reaction. wikipedia.org Numerous methods have been developed for this purpose, often involving silanes as reducing agents under various conditions. rsc.orgacs.org The mechanism can be complex, and stereospecific methodologies have been developed to obtain optically pure phosphines from P-stereogenic phosphine oxides with either retention or inversion of configuration at the phosphorus center. rsc.org

Hydrolysis of Related Esters: While this compound is a phosphine oxide, the related phosphonates and phosphinates contain ester groups that can be hydrolyzed. This hydrolysis, which can be catalyzed by acid or base, typically involves a nucleophilic attack on the phosphorus atom and cleavage of the P-O bond. nih.gov The mechanism can be influenced by factors such as pH and steric effects. nih.gov

Electrophilic Reactions: Secondary phosphine oxides can undergo electrophilic fluorination at the phosphorus center using reagents like Selectfluor. organic-chemistry.org This reaction proceeds under mild conditions to give phosphoric fluorides, which can then be used in one-pot P-O bond constructions by reacting with water or alcohols to yield phosphinic acids or phosphinates. organic-chemistry.org

Table 4: Selected Transformations of the Phosphoryl Group and its Analogs

| Transformation | Substrate Type | Reagent(s) | Product Type | Key Findings | Reference |

| Reduction | Tertiary Phosphine Oxides | Silanes (e.g., HSiCl₃) | Tertiary Phosphines | Efficient stereospecific methodologies have been developed. | rsc.orgacs.org |

| Hydrolysis | Phosphinate/Phosphonate (B1237965) Esters | Acid or Base | Phosphinic/Phosphonic Acids | Typically involves nucleophilic attack at phosphorus and P-O bond cleavage. | nih.gov |

| Electrophilic Fluorination | Secondary Phosphine Oxides | Selectfluor | Phosphoric Fluorides | Provides direct access to fluorinated phosphorus compounds under mild conditions. | organic-chemistry.org |

| C-+P to C–P(O) Bond Exchange | Indolyl-phosphonium salts, Phosphine Oxides | Thermal (80 °C) | 3-(Phosphoryl)methylindoles | Catalyst- and additive-free method for C-P bond formation. | acs.org |

Organophosphorus compounds, including phosphine oxides and their derivatives, are central to modern cross-coupling chemistry, serving as ligands, pre-ligands, or coupling partners.

Role as Ligands: Phosphine oxides can act as ligands for transition metals, although they are generally weaker Lewis bases than their phosphine counterparts. nih.govwikipedia.org Secondary phosphine oxides exist in tautomeric equilibrium with the trivalent phosphinous acid form (R₂POH), which can coordinate to metal centers. wikipedia.orgresearchgate.net This property has been exploited in palladium-catalyzed cross-coupling reactions, where phosphine oxides have been shown to be effective stabilizing ligands. nih.gov

Role as Coupling Partners (Hirao Coupling): The Hirao reaction is a palladium-catalyzed cross-coupling of P(O)-H compounds (like secondary phosphine oxides and H-phosphonates) with aryl, vinyl, or benzyl (B1604629) halides to form a new P-C bond. rsc.orgacs.org This reaction is a powerful and direct method for synthesizing a wide array of functionalized phosphine oxides and phosphonates. acs.org Nickel-catalyzed versions of this C-P cross-coupling have also been developed, expanding the scope to include (het)aryl tosylates. researchgate.net Recent advancements have enabled these reactions to be performed under mild, environmentally responsible conditions, such as in water using micellar catalysis. rsc.org An efficient palladium-catalyzed method has also been developed for synthesizing trisubstituted alkenylphosphonates from α-diazo phosphonates and allyl halides. nih.gov

Table 5: Overview of Cross-Coupling Reactions Involving Phosphine Oxides and Analogs

| Reaction Type | Phosphorus Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

| Hiyama-type Coupling | Potassium Aryldimethylsilanolates | Aryl Bromides | Pd(II) / Phosphine Oxide Ligand | Unsymmetrical Biaryls | nih.gov |

| Hirao Coupling | Secondary Phosphine Oxides | (Het)aryl Tosylates | Ni(cod)₂ / Ligand | Tertiary Phosphine Oxides | researchgate.net |

| Hirao Coupling | H-Phosphonates, H-Phosphinates, SPOs | (Hetero)aryl Halides | Pd and/or Ni / Ligand | Aryl Phosphonates/Phosphinates/Oxides | rsc.org |

| C-P Coupling | Secondary Aryl Phosphines (racemic) | Aryl Halides | Chiral Pd Catalyst | P-Stereogenic Triaryl Phosphines | |

| C-P Coupling | Alkyl Phosphinates | Aryl/Alkenyl/Allylic Halides | Palladium Catalyst | H-Phosphinates | researchgate.net |

| N-Alkenylation | N-Aryl Phosphoramidates | Alkenes | Pd(TFA)₂ / O₂ | N-Alkenyl-N-Aryl Phosphoramidates | nih.gov |

Detailed Mechanistic Studies

The reactivity of dimethylphosphorylprop-1-ene and its analogs, such as other allylphosphine oxides and vinylphosphonates, is diverse, encompassing a range of transformations from metal-catalyzed cross-couplings to radical additions. Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methods. Detailed mechanistic studies, including the identification of transient intermediates, kinetic profiling, and stereochemical analysis, have provided significant insights into the reaction pathways.

The identification and characterization of transient intermediates are fundamental to understanding the reaction pathways of allylphosphine oxide analogs. In many transformations, these intermediates dictate the final product structure and stereochemistry.

In metal-free reactions of secondary phosphine oxides with unactivated alkynes, the formation of a quaternary phosphirenium salt (QPrS) has been identified as a key intermediate step. nih.govresearchgate.netnih.gov This three-membered ring containing a phosphorus atom is generated in situ. researchgate.netnih.gov Subsequent ring-opening of the QPrS intermediate, promoted by nucleophiles like iodine anions, leads to the regio- and stereoselective formation of β-functionalized vinylphosphine oxides. nih.govresearchgate.net The C-centered ring-opening is typically limited to intramolecular nucleophilic reactions, which result in cyclization products rather than intermolecular difunctionalization. researchgate.netnih.gov

In transition metal-catalyzed reactions, the intermediates are often organometallic complexes. For instance, the rhodium-catalyzed hydroformylation of olefins, a process applicable to phosphorus-containing alkenes, is known to proceed through various rhodium-carbonyl species. researchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, involve intermediates like 4-coordinated palladium oxidative addition complexes. nih.gov Mechanistic studies suggest that these complexes are likely to dissociate a phosphine ligand before reacting with an organometallic nucleophile in the transmetallation step. nih.gov

Radical-mediated processes involve their own unique set of intermediates. The addition of radicals to trivalent phosphorus species, P(III), is a common strategy that proceeds through a well-characterized P(IV) phosphoranyl radical intermediate. princeton.edu This intermediate readily undergoes β-scission to yield the final pentavalent phosphorus (P(V)) product and an alkyl radical. princeton.edu In other systems, the vinyl radical itself is a key, highly reactive intermediate. rsc.org This species, which has a hybridized orbital between sp2 and sp, can act as a potent single-electron donor in subsequent transformations. rsc.org Photocatalytic reactions can generate novel radical intermediates; for example, a phosphine-mediated water activation process generates a PR₃–H₂O radical cation, which then forms a PR₃–OH radical intermediate that functions as a hydrogen atom transfer agent. nih.gov In certain photocatalytic oxidations using ceria-based materials, radical generation is shifted from the bulk solution to the surface of the catalyst clusters, allowing for more controlled reactions. osti.gov

Kinetic and stereochemical analyses provide quantitative data on reaction rates and three-dimensional product structures, offering deep insights into transition states and reaction mechanisms.

The stereochemical course of reactions involving allylphosphine oxides has been extensively studied. In the Horner-Wittig reaction, the addition of lithium derivatives of phosphine oxides to aldehydes can be highly stereoselective, preferentially forming erythro adducts. researchgate.net The subsequent elimination step can produce pure Z- or E-alkenes, with the stereochemical outcome being controllable. researchgate.net

In the realm of asymmetric catalysis, predicting and controlling stereochemistry is paramount. For palladium-catalyzed asymmetric allylic alkylation (AAA), working models have been developed to predict the stereochemical outcome a priori based on the ligand structure, such as those using diphenylphosphino benzoic acid (DPPBA) ligands. nih.gov Successful application of these models allows for the rational design of catalysts to achieve exclusive regioselectivity and excellent enantioselective control, as demonstrated in the synthesis of chiral allylphosphine oxides bearing trifluoromethyl groups. rsc.org

Kinetic studies are crucial for understanding reaction dynamics. Qualitative kinetic analyses have been used to compare the effects of different phosphine oxide additives on the rate of palladium-catalyzed cross-coupling reactions. nih.gov These studies revealed that phosphine oxides can act as stabilizing ligands, preventing the precipitation of palladium black and maintaining a constant catalyst concentration, which leads to more reproducible reaction rates and yields. nih.gov More advanced techniques, such as Reaction Progress Kinetic Analysis (RPKA), can be used to dissect complex catalytic cycles. nih.gov In some systems, such as the asymmetric hydrogenation of imines, product inhibition can significantly affect the reaction rate, a phenomenon that can be identified through kinetic analysis. slideserve.com Furthermore, linear free energy relationship (LFER) analysis has been employed to probe the transition state of certain asymmetric allylic alkylation reactions, providing further mechanistic verification. rsc.org

The choice of catalyst and, critically, the associated ligands, plays a definitive role in directing the reactivity and selectivity of transformations involving dimethylphosphorylprop-1-ene analogs. Ligands influence the steric and electronic environment of the metal center, thereby controlling substrate activation, bond formation, and the stereochemical outcome. rsc.orggoogle.com

Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), are heavily reliant on the ligand architecture. acs.org A vast array of chiral phosphine ligands has been developed to achieve high enantioselectivity. acs.orgnih.gov Monodentate phosphoramidites and bidentate ligands like those of the Trost or PHOX families are commonly used. acs.orgnih.gov For instance, in the allylic alkylation of diphenylphosphine oxides, palladium catalysts paired with specific chiral bis(phosphine) ligands can afford products with excellent enantiomeric excess (ee). rsc.org Phosphine oxides themselves have also been shown to serve as effective stabilizing ligands in palladium-catalyzed cross-coupling, preventing catalyst decomposition and ensuring consistent reaction rates. nih.gov

Rhodium-catalyzed asymmetric hydrogenation and hydroformylation are other key transformations where ligands are crucial. rsc.orggoogle.comresearchgate.net Chiral diphosphine ligands such as BINAP and DIPAMP have been instrumental in developing highly enantioselective hydrogenation processes. google.com In hydroformylation, the electronic properties of bisphosphine ligands can significantly influence enantioselectivity, while steric characteristics often play a more important role in determining regioselectivity (i.e., the branched-to-linear aldehyde ratio). rsc.org Ferrocenyl phosphine ligands are another important class, valued for their flexibility and electron-donating properties, which can enhance catalyst activity and stability in reactions like imine hydrogenation. slideserve.com

Other transition metals are also effective. Nickel catalysts, for example, have been used for the asymmetric hydrophosphinylation of enynes and the hydrogenation of α-substituted vinyl phosphine substrates. researchgate.netresearchgate.net In some cases, organocatalysts, such as chiral squaramides, can be used for asymmetric conjugate additions to vinylphosphonates, offering a metal-free alternative. researchgate.net

The table below illustrates the profound impact of ligand choice on the outcome of the Rh-catalyzed hydroformylation of styrene, a model substrate analogous to vinyl phosphonates.

| Ligand | Regioselectivity (branched:linear) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (R,R)-BDPP | 88:12 | 16 | rsc.org |

| (S,S)-CHIRAPHOS | 90:10 | 8 | rsc.org |

| (R)-BINAP | 68:32 | 22 | rsc.org |

| (S)-BTFM-Garphos | 82:18 | 53 | rsc.org |

Radical reactions offer unique pathways for the functionalization of unsaturated systems like allylphosphine oxides. These processes often proceed under mild conditions and can provide access to products that are difficult to obtain through ionic mechanisms.

A key reaction type is the radical addition to the carbon-carbon double bond. For example, phosphonyl radicals can be generated and used in tandem addition-denitration reactions to form alkenyl phosphonates. researchgate.net A more general approach involves the photocatalytic activation of water using phosphines. nih.gov In this process, a phosphine-water radical cation intermediate is formed, which ultimately generates a PR₃–OH radical. nih.gov This species behaves as a hydrogen atom transfer agent, adding to alkenes to initiate a radical hydrogenation cascade. nih.gov The thermodynamic driving force for this transformation is the formation of a strong phosphorus-oxygen double bond in the phosphine oxide byproduct. nih.gov

Another important radical process is the deoxyphosphonylation of alcohols, which utilizes phosphoranyl radical chemistry. princeton.edu This method involves the addition of a carbon-centered radical to a trivalent phosphorus (P(III)) compound. princeton.edu The resulting phosphoranyl radical intermediate undergoes β-scission, cleaving a C-O bond and forming the desired P-C bond, effectively replacing a hydroxyl group with a phosphonyl moiety. princeton.edu The high reactivity of intermediates like vinyl radicals can be harnessed in transition metal-catalyzed reactions, where the metal facilitates radical generation via single-electron transfer (SET) and controls subsequent transformations. rsc.org

The efficiency of these radical processes can be influenced by the specific reagents used. The table below shows the effect of different phosphine mediators on the yield of a photocatalytic radical alkene transfer hydrogenation.

| Phosphine Mediator | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Tris(4-methoxyphenyl)phosphine | 4-Allyltoluene | 86 | nih.gov |

| Triphenylphosphine (B44618) | 4-Allyltoluene | 75 | nih.gov |

| Tris(4-(trifluoromethyl)phenyl)phosphine | 4-Allyltoluene | <10 | nih.gov |

| Tris(pentafluorophenyl)phosphine | 4-Allyltoluene | 25 | nih.gov |

Structure Reactivity Relationships and Structural Derivatization

Impact of Phosphoryl Group Position and Substitution on Reactivity

The phosphoryl group (–PO(OCH₃)₂) in 3-dimethylphosphorylprop-1-ene significantly influences the reactivity of the adjacent allylic system. This group generally acts as an electron-withdrawing group, which can decrease the electron density of the C=C double bond. This reduction in electron density makes the double bond less susceptible to electrophilic attack. nih.gov The reactivity of the phosphoryl group itself is also a key factor, with phosphoryl transfer reactions being central to its chemical transformations. These reactions can proceed through different mechanistic pathways, including associative (Sɴ2-like) or dissociative (Sɴ1-like) routes, depending on the nature of the substrate, the nucleophile, and the solvent. frontiersin.orgacs.org

Substituents on the carbon backbone or on the phosphorus atom can further modulate this reactivity. For instance, the presence of additional electron-withdrawing or electron-donating groups can alter the electronic environment of the entire molecule. nih.gov The solvent environment also plays a crucial role; for example, changing from an aqueous to a less polar, hydrophobic environment can affect the rates and even the mechanisms of phospho group transfer reactions. frontiersin.orgacs.org In some cases, the presence of a Lewis acid, such as a magnesium ion, can enhance the electrophilicity of the phosphorus atom by coordinating to the non-bridging phosphoryl oxygens, thereby making it a better target for nucleophiles. dntb.gov.ua

The table below summarizes the general effects of substituents on the reactivity of allylic systems.

| Substituent Type at 'Z' in CH₂=CH-CH₂-Z | Effect on Double Bond | Implication for Reactivity |

| Electron-donating group | Increases electron density | More reactive towards electrophiles |

| Electron-withdrawing group (like phosphoryl) | Decreases electron density | Less reactive towards electrophiles nih.gov |

Isomeric Considerations (e.g., positional isomers like 2- vs 3-substituted propene)

The position of the phosphoryl group on the propene chain has a profound impact on the molecule's reactivity. In comparing this compound with its isomer, diethyl (2-phenylallyl)phosphonate (a 2-substituted propene), steric and electronic factors come into play. Generally, nucleophilic attack is favored at less sterically hindered positions. For instance, in reactions involving the conversion of allylic alcohols to phosphonates, primary alcohols react more readily than tertiary ones, suggesting that steric hindrance can be a dominant factor in determining the site of C-P bond formation. nih.govacs.org This implies that the 3-substituted isomer would be more susceptible to certain types of nucleophilic attack at the terminal carbon compared to the more sterically hindered 2-position of an isomeric structure.

Furthermore, the regioselectivity of reactions such as alkynylation of allylic phosphates is highly dependent on the substitution pattern, leading to different ratios of Sɴ2 and Sɴ2' products. oup.com The electronic nature of the isomer also differs; a 2-substituted phosphonate (B1237965) places the electron-withdrawing group directly on the double bond, which can significantly alter its reactivity in cycloaddition and coupling reactions compared to the 3-substituted isomer where the group is on the allylic carbon.

Novel Derivatives and Their Unique Structural Features

The functional groups within this compound, namely the phosphoryl moiety and the allylic double bond, serve as versatile handles for the synthesis of a wide array of novel derivatives. The reactivity of the allylic group allows for polymer-analogous transformations, where the C=C double bond can be converted into epoxides, brominated, or undergo thiol-ene click reactions to introduce new functionalities. nih.gov

Researchers have successfully synthesized various new compounds from related allylic phosphonates:

Heterocyclic Compounds: Allyl phosphonates can be used as precursors for the synthesis of complex heterocyclic systems such as 1,3,5-diazaphosphorinanes and 1,5,3,7-diazadiphosphacyclooctanes through reactions with reagents like formaldehyde (B43269) and primary amines. researchgate.net

Bis(allylic-α-aminophosphonates): A novel series of these compounds has been prepared through the nucleophilic substitution reaction of bis(α-aminophosphonates) with ethyl (2-bromomethyl)acrylate. These derivatives possess multidentate structures, making them suitable as ligands for metal extraction or as monomers for polymerization. nih.govsemanticscholar.org

Trifluoromethylated Allylic Phosphonates: These have been synthesized under mild conditions through a one-pot reaction of (dialkoxyphosphinoyl)methyllithium with trifluoromethylated β-oxophosphonium salts. rsc.org

2-Aryl Allyl Phosphonates: An eco-friendly protocol using a nickel-catalyzed Suzuki–Miyaura coupling in water has been developed to synthesize these derivatives from (2-haloallyl)phosphonates and arylboronic acids. nih.gov

The table below showcases some examples of derivatives synthesized from allylic phosphonates.

| Starting Material Type | Reaction | Product Derivative Type | Unique Structural Feature |

| Allylphosphonate | Reaction with paraform and p-toluidine | 1,5,3,7-diazadiphosphacyclooctane researchgate.net | Eight-membered heterocyclic ring with two phosphorus and two nitrogen atoms. |

| Bis(α-aminophosphonates) and ethyl (2-bromomethyl)acrylate | Nucleophilic substitution | Bis(allylic-α-aminophosphonates) nih.govsemanticscholar.org | Bidentate structure with two allylic and two α-aminophosphonate moieties. |

| (Dialkoxyphosphinoyl)methyllithium and trifluoromethylated β-oxophosphonium salt | One-pot reaction | Trifluoromethylated allylic phosphonates rsc.org | Presence of a trifluoromethyl group, which can significantly alter electronic properties. |

| (2-Haloallyl)phosphonates and arylboronic acids | Nickel-catalyzed Suzuki–Miyaura coupling | 2-Aryl allyl phosphonates nih.gov | An aryl group is attached to the second carbon of the allyl chain. |

Conformational Analysis and its Implications for Reactivity

The three-dimensional structure and conformational flexibility of this compound are critical in determining its reactivity. The molecule can exist in different rotational isomers (rotamers) due to rotation around the C-C and C-P single bonds. The relative stability of these conformers is governed by a combination of steric and electronic effects.

For similar molecules, it has been shown that gauche conformers can be surprisingly stable due to hyperconjugative interactions, where electron density from a C-H bond can be donated into an adjacent anti-bonding orbital. msu.edu In the case of phosphonates, the orientation of the P=O bond relative to the carbon backbone is a key determinant of the molecule's conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations. The magnitude of vicinal coupling constants, such as the ³J(P-C-C-H) coupling, is dependent on the dihedral angle between the coupled nuclei, a relationship analogous to the Karplus equation. acs.org By measuring these coupling constants, it is possible to deduce the preferred conformations in solution. Computational studies can complement these experimental findings by calculating the energy barriers for rotation between different conformers. researchgate.net The preferred conformation of the molecule will dictate the accessibility of the reactive sites—the double bond and the phosphorus center—to incoming reagents, thus directly impacting the reaction rates and stereochemical outcomes.

Computational and Theoretical Chemistry of Unsaturated Phosphoryl Compounds

Methodologies in Computational Chemistry Applied to Unsaturated Organophosphorus Systems

Computational chemistry offers a powerful lens through which to examine the complex behavior of unsaturated organophosphorus systems. A variety of methodologies are employed to model these molecules, each providing unique insights into their properties and dynamics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it highly suitable for studying organophosphorus compounds. mtroyal.ca DFT methods are widely used to calculate the geometric, electronic, and thermodynamic properties of these molecules. nih.govnih.govresearchgate.net For instance, DFT can be employed to optimize the molecular structure of 3-Dimethylphosphorylprop-1-ene, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Research has demonstrated the utility of various DFT functionals, such as B3LYP, PBE0, and M06-2X, in combination with different basis sets (e.g., 6-31G**, 6-311+G(d,p), def2-TZVP), for investigating a range of properties. nih.govnih.govkaist.ac.kr Applications include the calculation of thermochemical data like enthalpies of formation (ΔfH°), which are crucial for understanding the stability of compounds. nih.gov Furthermore, DFT coupled with continuum solvation models (like SMD) allows for the prediction of properties in solution, such as lipophilicity (logP), a key parameter in assessing the environmental fate and biological interaction of organophosphorus pesticides. nih.govresearchgate.net The theory is also instrumental in elucidating reaction mechanisms, for example, by mapping the potential energy surfaces of processes like cycloadditions or hydrophosphinylation involving the unsaturated phosphoryl moiety. researchgate.netnih.govmdpi.com

While DFT is excellent for studying individual molecules or small systems, Molecular Dynamics (MD) and Molecular Mechanics (MM) are the methods of choice for exploring the behavior of larger systems and longer timescales. MD simulations, which solve Newton's equations of motion for a system of atoms, provide a detailed picture of the dynamic evolution of molecules, such as this compound, in condensed phases. nih.gov These simulations rely on force fields (FF), which are sets of parameters that describe the potential energy of the system. osti.gov

MD simulations have been successfully used to model the solvation and diffusion of organophosphorus compounds in aqueous solutions, revealing complex molecular-scale structures that arise from the interplay of hydrophobic and hydrophilic groups. nih.gov They are also applied to study bulk liquid properties, providing data on local structure through radial distribution functions (RDFs) and thermodynamic properties like enthalpies of vaporization. osti.govconsensus.app By comparing results from classical force fields like the Generalized Amber Force Field (GAFF) with those from high-level ab initio MD (AIMD), researchers can validate and refine the force fields for better predictive accuracy. osti.govconsensus.app These methods are invaluable for understanding how unsaturated phosphoryl compounds interact with their environment, such as with solvents or at interfaces. nih.gov

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that promises to accelerate the discovery and characterization of new molecules. arxiv.orgarxiv.org For organophosphorus compounds, ML models can be trained on large datasets generated from DFT calculations or experimental measurements to predict a wide range of properties much faster than traditional quantum chemical methods. arxiv.org

Unsupervised ML techniques, such as cluster analysis using Uniform Manifold Approximation and Projection (UMAP), have been used to classify organophosphorus compounds based on their calculated X-ray absorption spectra. acs.orgnih.govacs.org This data-driven approach can reveal spectral sensitivity to molecular features like coordination number, oxidation state, and ligand identity without prior bias. acs.orgnih.govacs.org Supervised ML models, including Recurrent Neural Networks (RNNs) and Gaussian process classifiers, are being developed for de novo design of molecules with specific desired properties. arxiv.orgarxiv.orgnih.gov For a compound like this compound, ML could be used to rapidly screen for derivatives with enhanced reactivity or specific electronic properties, significantly streamlining the research and development process.

Prediction and Analysis of Molecular Properties

Computational methods are not only used to simulate molecular behavior but also to predict and analyze intrinsic molecular properties that govern their reactivity and three-dimensional structure.

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide a wealth of information about how electrons are distributed and how this distribution influences chemical behavior. For this compound, understanding its electronic structure is key to predicting how it will react.

Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) and their energy gap (Egap = ELUMO - EHOMO) are crucial descriptors. nih.govmdpi.com A small HOMO-LUMO gap generally indicates a molecule that is more polarizable and reactive. nih.govmdpi.com From these orbital energies, various reactivity indices can be derived based on conceptual DFT: mdpi.combeilstein-journals.orgnih.govmdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.govnih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. nih.govmdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electronic charge. nih.govmdpi.com

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides further detail by describing electron delocalization and hyperconjugative interactions. nih.gov For unsaturated phosphoryl compounds, NBO can reveal the nature of the P=O bond and the extent of conjugation between the vinyl group and the phosphoryl group, which significantly impacts reactivity. kaist.ac.krresearchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby identifying the most probable sites for chemical attack. nih.govmdpi.commdpi.com

Table 1: Calculated Reactivity Indices for a Representative Unsaturated Keto-Enol Compound

| Parameter | Definition | Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.57 | nih.gov |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.40 | nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.17 | nih.gov |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.37 | nih.gov |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 2.28 | nih.gov |

| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | ~3.0 | nih.gov |

Note: Values are for (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, provided as an illustrative example of indices for an unsaturated system. nih.gov TCE (tetracyanoethylene) is a reference compound.

Unsaturated phosphoryl compounds like this compound are flexible molecules that can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds. researchgate.netmdpi.com

Quantum chemical calculations are used to explore the potential energy surface of the molecule by systematically rotating specific dihedral angles. nih.govresearchgate.net This allows for the identification of energy minima, corresponding to stable conformers (e.g., s-cis and s-trans conformers related to the C=C-P=O system), and transition states, which represent the energy barriers between them. researchgate.net The relative energies and populations of these conformers at a given temperature can then be calculated. nih.govresearchgate.net For example, studies on similar systems have determined the relative Gibbs free energies (ΔG) between different conformations, such as axial and equatorial forms in cyclic organophosphorus compounds. nih.govmdpi.com

These analyses are crucial as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties. rsc.org For chiral molecules, computational methods can also help predict the relative stability of different stereoisomers and rationalize the stereoselectivity observed in chemical reactions. kaist.ac.krrsc.org

Table 2: Illustrative Conformational Energy Differences in Cyclic Organophosphorus Compounds

| Compound Type | Conformational Equilibrium | Calculated ΔG (kcal mol-1) | Computational Level | Reference |

|---|---|---|---|---|

| 2,5,5-trimethyl-1,3,2-dioxaphosphinane-2-sulfide | Equatorial ⇌ Axial | 4.14 | B3LYP/6-311+G | nih.govmdpi.com |

| 2,5,5-trimethyl-1,3,2-dithiaphosphinane-2-sulfide | Equatorial ⇌ Axial | 0.25 | B3LYP/6-311+G | nih.govmdpi.com |

| 2,5,5-trimethyl-1,3,2-diselenaphosphinane-2-sulfide | Equatorial ⇌ Axial | 1.00 | B3LYP/6-311+G** | nih.govmdpi.com |

Note: This table illustrates how computational methods can determine energy differences between conformers in related organophosphorus systems.

Role in Catalyst Design and Optimization

Theoretical calculations play a crucial role in the design and optimization of catalysts for reactions involving unsaturated phosphoryl compounds. A significant area of application is in hydroformylation, an important industrial process for aldehyde synthesis. nih.gov In this context, phosphorus-based ligands are widely used to modify homogeneous rhodium catalysts to enhance their activity and selectivity. nih.govgoogle.com

Computational studies can predict how the electronic and steric properties of phosphine (B1218219) or phosphite (B83602) ligands will influence the outcome of a catalytic reaction. For example, in the rhodium-catalyzed hydroformylation of α-methylstyrene, it was found that phosphine ligands with good π-acceptability could improve the catalyst's activity. researchgate.net DFT calculations can be used to model the interaction between the metal center, the ligand, and the substrate, helping to rationalize these experimental observations.

Furthermore, computational modeling aids in the development of novel catalytic systems. For instance, the design of a scaffolding ligand that promotes aldehyde formation on the carbon distal to a directing functionality in hydroformylation was guided by theoretical studies. acs.org These studies can help to understand the non-covalent interactions that control regioselectivity and enantioselectivity.

The table below presents a conceptual overview of how computational data can inform catalyst design for the hydroformylation of unsaturated phosphoryl compounds.

| Catalyst System | Ligand Type | Computational Metric | Predicted Outcome | Application |

| Rh/Phosphine | Monodentate | π-acceptor strength | Increased activity | α-olefin hydroformylation |

| Rh/Bisphosphine | Bidentate | Bite angle, P-Rh-P | Control of regioselectivity | Branched vs. linear aldehyde synthesis |

| Rh/Chiral Ligand | Chiral Phosphine | Enantiomeric transition state energies | High enantioselectivity | Asymmetric hydroformylation |

By providing a deeper understanding of the catalytic cycle, including the structures of intermediates and transition states, computational chemistry enables the rational design of more efficient and selective catalysts, reducing the need for extensive empirical screening.

Validation of Theoretical Models with Experimental Data

The reliability of computational models is contingent upon their validation against experimental data. In the field of unsaturated phosphoryl compounds, a synergistic approach combining theoretical calculations with experimental techniques is essential for building robust and predictive models. acs.org

Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and steady-state fluorescence spectroscopy provide crucial data on molecular structure, bonding, and dynamics. acs.orgorganic-chemistry.org For example, the bond lengths of trivinylphosphine (B117729) oxide determined by single-crystal X-ray analysis can be compared with those calculated using a specific level of theory to validate the computational model. researchgate.net

In mechanistic studies, the intermediates and products predicted by DFT calculations can be compared with those identified experimentally. For instance, in the study of reactions between CrO2Cl2 and substituted phosphines, theoretical calculations at the B3LYP/6-311++g(d,2p) level were used to support the assignment of product bands observed in matrix isolation infrared spectroscopy. nih.gov

The following table illustrates the comparison between experimental and computational data for the validation of a theoretical model for a generic phosphine oxide.

| Parameter | Experimental Value | Computational Model | Calculated Value | Deviation |

| P=O Bond Length | 1.48 Å | DFT/B3LYP/6-31G | 1.49 Å | +0.01 Å |

| P-C Bond Length | 1.82 Å | DFT/B3LYP/6-31G | 1.83 Å | +0.01 Å |

| C-P-C Bond Angle | 106.5° | DFT/B3LYP/6-31G* | 106.2° | -0.3° |

| This table presents hypothetical data for illustrative purposes. |

A close agreement between experimental and calculated values lends credibility to the theoretical model, allowing it to be used with greater confidence for predicting the properties and reactivity of new, yet-to-be-synthesized unsaturated phosphoryl compounds. This iterative process of prediction and experimental verification is a cornerstone of modern chemical research. acs.org

Advanced Applications in Chemical Research

Catalytic Applications

The phosphine (B1218219) oxide group is a key functional motif in modern catalysis. While traditionally seen as a byproduct of phosphine-mediated reactions, the P=O group is now recognized as a valuable coordinating and activating moiety. epfl.ch Its stability in air and water offers advantages over more sensitive trivalent phosphine ligands. nih.gov

Asymmetric Organocatalysis

Chiral phosphine oxides have emerged as effective Lewis base organocatalysts for a variety of enantioselective transformations. acs.orgresearchgate.net They can activate substrates, often involving silicon-based reagents, to facilitate stereocontrolled bond formation. researchgate.net For instance, chiral phosphine oxides have been successfully employed as catalysts in the enantioselective allylation of aldehydes with allyltrichlorosilanes, demonstrating their ability to create stereogenic centers with high precision. researchgate.netlookchem.com

A significant area of research is the synthesis of P-stereogenic phosphine oxides, which are valuable chiral ligands and organocatalysts. Nickel-catalyzed dynamic kinetic asymmetric allylation of secondary phosphine oxides (SPOs) represents a powerful method to produce these chiral tertiary phosphine oxides (TPOs) with high enantioselectivity. Another key strategy is the enantioselective hydrophosphinylation of dienes, which couples readily available dienes with phosphine oxides to generate chiral allylic phosphine oxide products with high regio- and enantiocontrol. escholarship.org These methodologies underscore the potential of phosphine oxide scaffolds, including derivatives of 3-dimethylphosphorylprop-1-ene, in the design of novel asymmetric catalytic processes.

The table below summarizes a representative asymmetric reaction catalyzed by a chiral phosphine oxide system.

| Reaction | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Yield | Ref. |

| Asymmetric Allylation | Chiral BINAPO (10 mol%) | Benzaldehyde, Allyltrichlorosilane | Homoallylic alcohol | up to 71% | 67% | lookchem.com |

| Asymmetric Allylation of SPO | Ni-complex / Chiral Ligand | Secondary Phosphine Oxides, Allylic Esters | P-stereogenic Tertiary Phosphine Oxides | up to 95% | up to 98% |

Ligands for Transition Metal Catalysis

The phosphine oxide group in this compound can act as a ligand for transition metals, influencing the outcome of catalytic reactions. Although not as common as tertiary phosphines, phosphine oxides can serve as labile ligands that stabilize catalytic species, preventing decomposition through aggregation or oxidation, particularly in palladium-catalyzed cross-coupling reactions. nih.gov This stabilizing effect has been observed to increase reaction rates and conversions. nih.gov

Secondary phosphine oxides (SPOs) have been recognized as versatile, bifunctional ligands for various transition metals, including rhodium, platinum, and palladium. ehu.esresearchgate.net They have been successfully applied in a range of cross-coupling reactions to form C-C, C-N, and C-S bonds. researchgate.netresearchgate.net The development of palladium catalysts supported by phosphine oxide ligands has enabled the efficient coupling of substrates like aryl chlorides. researchgate.net

In palladium-catalyzed reactions, the choice of ligand is crucial for controlling outcomes like regioselectivity. nih.govnih.gov While bulky phosphine ligands are common, phosphine oxides offer an alternative that can modulate catalyst activity and stability. nih.govfishersci.ca For example, triphenylphosphine (B44618) oxide has been shown to be an effective stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates. nih.gov Similarly, rhodium complexes featuring phosphine oxide-containing ligands have been investigated for their catalytic activities. nih.gov

Catalytic Hydrogenation and Oxidation Processes

Phosphine oxide-based ligands have demonstrated significant utility in catalytic hydrogenation. Supramolecular catalysts formed from chiral phosphoramidites and phosphine oxides have been used in rhodium-catalyzed asymmetric hydrogenation. acs.org These systems show excellent enantioselectivity, particularly for substrates containing a hydroxyl group that can form a hydrogen bond with the phosphine oxide ligand, guiding the stereochemical outcome of the reaction. acs.org Kinetic studies have revealed that these phosphine oxide-based systems can lead to enhanced reaction rates compared to other supramolecular catalysts. acs.org

Furthermore, palladium nanoparticles stabilized by secondary phosphine oxide (SPO) ligands are effective for the chemoselective hydrogenation of nitro compounds to amines in water. nih.gov The SPO ligand plays a crucial role in modulating the chemoselectivity, and the aqueous medium appears to enhance the catalytic activity. nih.gov Ligand-free, iridium-catalyzed systems have also been developed for the regioselective hydrogenation of aromatic phosphine oxide scaffolds, providing a pathway to new phosphine ligands. novartis.com

In the realm of oxidation catalysis, phosphine ligands are generally avoided due to their susceptibility to being oxidized to phosphine oxides. acs.org However, studies have shown that in some palladium-catalyzed aerobic oxidation reactions, the presence of a phosphine ligand is beneficial, even if it degrades in parallel. acs.org The controlled, selective monooxidation of bidentate phosphines can be achieved catalytically to produce mixed phosphine-phosphine oxide ligands, which are themselves valuable in catalysis. acs.org

The table below presents findings from a study on hydrogenation using a phosphine oxide-based catalytic system.

| Substrate | Catalyst System | Pressure (H₂) | Solvent | Conversion | Enantiomeric Excess (ee) | Ref. |

| Functionalized Alkene | [Rh(COD)(L1+L3)]BF₄ | 10 bar | CH₂Cl₂ | >99% | 99% | acs.org |

| Nitrobenzene | Pd-NPs / SPO Ligand | 1 atm | Water | >99% | N/A (Chemoselective) | nih.gov |

Materials Science and Polymer Chemistry

The dual functionality of this compound makes it a valuable component in the synthesis of advanced polymers and functional materials. The allyl group provides a site for polymerization, while the phosphine oxide group imparts specific properties such as flame retardancy and hydrophilicity.

Monomers and Cross-linking Agents for Polymer Synthesis

The allyl group of this compound allows it to act as a monomer in polymerization reactions, typically through free-radical mechanisms. nih.gov The polymerization of allyl monomers can sometimes be challenging due to the stability of the resulting allylic radical, but they can be effectively copolymerized with other monomers or used in specific polymerization techniques. rsc.org Research on other phosphorus-containing allyl monomers, such as allyldiphenylphosphine (B1266624) oxide, has shown their utility in UV-curable resins, where they are incorporated into a polymer network. rsc.org By analogy, this compound can be used to synthesize polymers with phosphorus integrated directly into the side chains.

Cross-linking agents are crucial for modifying the physical and chemical properties of polymers, creating networks that enhance mechanical strength, thermal stability, and solvent resistance. researchgate.netnih.gov A cross-linking agent typically possesses two or more polymerizable groups. mdpi.com While this compound has only one allyl group, it can be chemically modified to introduce additional reactive sites, or used in copolymerizations where the phosphine oxide group can participate in secondary, non-covalent cross-linking through hydrogen bonding. The incorporation of various cross-linking agents, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is a common strategy to create robust polymer networks. mdpi.comresearchgate.net

Development of Functional Materials

A primary application for polymers containing phosphine oxide groups is the development of halogen-free flame retardants. researchgate.netmdpi.comgoogle.com Phosphorus-containing compounds, including phosphine oxides, are known to be highly effective in reducing the flammability of a wide range of polymers, such as polyesters, polyamides, and polycarbonates. researchgate.netmdpi.comresearchgate.net They can act in both the condensed phase, by promoting char formation, and in the gas phase, by scavenging flame-propagating radicals. researchgate.netmdpi.com Incorporating monomers like this compound into a polymer backbone is an effective way to permanently impart flame retardancy without the issues of leaching associated with additive flame retardants. researchgate.net

Beyond flame retardancy, the polar phosphine oxide group can be used to tune the properties of materials. For example, phosphine oxides can form self-assembled monolayers on substrates like SiO₂, modifying surface properties. berkeley.edu The nature of the binding and the quality of the monolayer depend on the substituents on the phosphorus atom. berkeley.edu This suggests that polymers functionalized with this compound could be designed for specific surface interactions. Additionally, the introduction of phosphine oxide moieties has been explored as a strategy to create functional conducting polymers with tailored solubility and film morphology. nih.gov

The table below lists common phosphorus-based flame retardants and the polymer systems in which they are used.

| Flame Retardant Type | Example Compound | Target Polymer(s) | Mode of Action | Ref. |

| Polyphosphonate | Aryl Polyphosphonates (ArPPN) | Polyesters, Polyamides, Polycarbonate | Condensed & Gas Phase | researchgate.netmdpi.com |

| Phosphine Oxide | 9,10-dihydro-9-oxa-10-phosphenanthrene-10-oxide (DOPO) | Epoxy Resins, Polyesters | Gas & Condensed Phase | electronics.org |

| Phosphine Oxide | Tris(diphenylphosphine oxide) derivatives | General polymers (melt blending) | Not specified | google.com |

Synthetic Reagents and Building Blocks

The chemical reactivity of this compound makes it a valuable intermediate and reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Precursors for Complex Molecule Synthesis

This compound and its analogs are pivotal precursors in the synthesis of a diverse array of complex molecules. The closely related diethyl allylphosphonate is extensively used in the creation of phosphonates and phosphonamides, which are integral to the development of pharmaceuticals and agrochemicals. chemimpex.com Allylic phosphonate (B1237965) diesters, including the dimethyl variant, serve as precursors for vinylic phosphonate diesters, which in turn are utilized to create compounds for the agricultural sector. google.com

The synthesis of acyclic nucleoside phosphonates, a class of compounds with significant antiviral properties, often employs allylphosphonates as key building blocks. nih.gov For instance, the Arbuzov reaction, a classic method for forming carbon-phosphorus bonds, is a common route to synthesizing these precursors. nih.gov Furthermore, the compound is a reagent in the preparation of dimethyl (2-oxopropyl)phosphonate, which is subsequently used in the homologation of aldehydes to form alkynes, a fundamental transformation in organic chemistry. researchgate.net Another related precursor, epoxymethyl dimethyl phosphonate (EMDP), is instrumental in synthesizing hydroxyalkyl and vinyl phosphonates, highlighting the importance of this structural class in medicinal and agricultural chemistry. mdpi.com

| Precursor Compound | Synthetic Application | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| Diethyl Allylphosphonate | Intermediate in synthesis pathways | Agrochemicals, Pharmaceuticals, Phosphonamides | chemimpex.com |

| Allylic Phosphonate Diesters | Precursor for vinylic phosphonates | Compounds for the agricultural industry | google.com |

| Diethyl Allylphosphonate | Reagent in Ruthenium-catalyzed cross-metathesis | Acyclic Nucleoside Phosphonates (e.g., Acyclic Cidofovir derivatives) | |

| Dimethyl Allylphosphonate | Reagent for synthesis of dimethyl (2-oxopropyl)phosphonate | Alkynes (via aldehyde homologation) | researchgate.net |

| Epoxymethyl Dimethyl Phosphonate (EMDP) | Precursor in nucleophilic ring-opening reactions | Hydroxyalkyl and Vinyl Phosphonates | mdpi.com |

Diversification of Carbon Skeletons

The allyl group in this compound provides a reactive handle for various carbon-carbon bond-forming reactions, which are fundamental to diversifying carbon skeletons. The diethyl analog, diethyl allylphosphonate, is a prime example of this utility. It participates in ruthenium-catalyzed cross-metathesis reactions, enabling the synthesis of complex acyclic nucleoside phosphonates. This type of reaction is a powerful tool for constructing intricate molecular frameworks.

Furthermore, lithiated diethyl allylphosphonate can engage in the Peterson olefination reaction with aldehydes like paraformaldehyde to produce functionalized dienes, such as 2-diethoxyphosphonyl-1,3-butadiene. Its utility is also demonstrated in complex natural product synthesis, such as the use of a Wittig-type coupling for the synthesis of spongistatin 2 and in the stereoselective synthesis of pentacyclic furanosteroids. sigmaaldrich.com These examples, while featuring the diethyl ester, strongly indicate the potential of this compound to act as a versatile tool for elaborating and diversifying carbon backbones in the synthesis of complex organic molecules.

Other Specialized Chemical Applications

Beyond its role as a synthetic building block, this compound and structurally similar compounds are investigated for a range of specialized applications that leverage the unique properties of the phosphonate group.

Photo-initiator Systems

In the field of polymer chemistry, organophosphorus compounds, particularly acylphosphine oxides, are recognized as highly efficient Type I photoinitiators. nih.govsci-hub.se These molecules undergo unimolecular bond cleavage upon irradiation to generate free radicals, which initiate polymerization. sigmaaldrich.com Compounds like (2,4,6-trimethylbenzoyl) diphenylphosphine (B32561) oxide (TPO) are commercially significant for their high radical yield and absorption in the near-UV and visible light spectrum. sci-hub.se

Recent research has focused on developing novel phosphine oxide derivatives to enhance performance. For example, 4-diethylaminobenzoyldipenylphosphine oxide (DEAPO) was designed as a difunctional photoinitiator, acting both as a Type I cleavage initiator and as a co-initiator in Type II systems. sci-hub.se While there is no direct evidence in the searched literature of this compound itself being used as a photoinitiator, the established role of other organophosphorus compounds suggests a potential area for future investigation. The presence of the phosphonate group could influence polymerization kinetics and the properties of the final polymer.

Flame Retardant Technologies

Phosphorus-based compounds are a major class of flame retardants, valued for their effectiveness and more favorable environmental profile compared to some halogenated alternatives. chemicalbook.com They can act in either the condensed phase, by promoting the formation of a protective char layer, or in the gas phase by releasing radical-scavenging species. google.comchemicalbook.com

A patent highlights that diethyl allylphosphonate, the ethyl analog of this compound, is an excellent reactive flame retardant. google.com When incorporated into polymers such as unsaturated resins and polyolefins, it can replace more volatile flame retardants like dimethyl methylphosphonate (B1257008) (DMMP), overcoming issues of migration and leaching while potentially improving the mechanical properties of the material. google.com The reactive allyl group allows it to be chemically bonded into the polymer matrix, ensuring its permanence and long-term effectiveness. Another patent describes the synthesis of dimethylpropane phosphonate, a related saturated compound, for use as a non-reactive flame retardant in plastics. google.com

| Flame Retardant | Type | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Diethyl Allylphosphonate | Reactive | Unsaturated resins, Polyolefins, Fiberglass | Overcomes migration issues of DMMP, improves mechanical properties. | google.com |

| Dimethylpropane Phosphonate | Non-reactive (Additive) | Plastics, Textiles, Paper | Broad applicability as a plasticizer and flame retardant. | google.com |

| Melamine Pyrophosphate (MPP) | Intumescent (Additive) | Polypropylene (PP) composites | Contains phosphorus and nitrogen, good thermal stability. | google.com |

| Aluminum Hypophosphite (AP) | Additive | Polystyrene (PS), PP composites | High phosphorus content, promotes char formation. | google.com |

Chemical Sensors

While direct applications of this compound in chemical sensors are not prominent in the literature, extensive research exists on sensors for the structurally similar compound, dimethyl methylphosphonate (DMMP). DMMP is widely used as a less toxic simulant for highly toxic organophosphorus nerve agents like Sarin. nih.govmdpi.commdpi.com The development of sensitive and selective sensors for DMMP is a critical area of research for security and defense applications.

Various sensor platforms have been developed for DMMP detection. These include quartz crystal microbalance (QCM) sensors coated with nanostructured materials like manganese dioxide (MnO2) or zinc oxide (ZnO)-modified MnO2 nanofibers. mdpi.commdpi.com Molecularly imprinted polymers (MIPs) are another promising technology, where silica (B1680970) materials are synthesized with cavities specifically shaped to recognize and bind DMMP molecules, enhancing sensor selectivity. nih.gov Given the close structural analogy between DMMP and this compound, it is conceivable that similar sensor technologies could be adapted or developed for its detection, should the need arise.

| Sensor Technology | Sensing Material | Target Analyte | Key Performance Metric | Reference |

|---|---|---|---|---|

| Quartz Crystal Microbalance (QCM) | ZnO-modified MnO₂ nanofibers | Dimethyl Methylphosphonate (DMMP) | High sensitivity and selectivity over other VOCs. | mdpi.com |

| Quartz Crystal Microbalance (QCM) | MnO₂@NGO/PPy composite | Dimethyl Methylphosphonate (DMMP) | Sensitivity of 1.26 Hz/ppm. | mdpi.com |

| Surface Acoustic Wave (SAW) Gas Sensor | Silica Molecularly Imprinted Polymers (MIPs) | Dimethyl Methylphosphonate (DMMP) | Detection of 80 ppb DMMP within 1 minute. | nih.gov |

| Potentiometric Sensor | Molecularly Imprinted Polymer (MIP) | Dimethyl Methylphosphonate (DMMP) | Development of a potentiometric sensor for nerve agent detection. | researchgate.net |

Future Perspectives and Research Challenges

Development of Sustainable and Atom-Economical Synthetic Methods

A primary challenge in modern chemistry is the development of synthetic routes that are both environmentally benign and efficient in their use of atoms. wikipedia.org Traditional methods for synthesizing phosphine (B1218219) oxides often involve multi-step procedures with harsh reagents or result in significant waste, particularly stoichiometric phosphine oxide byproducts in reactions like the Wittig olefination. rsc.orgresearchgate.net Future research must prioritize greener alternatives.

The concept of atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a critical metric for sustainability. wikipedia.org Many classical organophosphorus reactions exhibit poor atom economy. rsc.orgresearchgate.net Therefore, a key research direction is the design of new catalytic methods for the synthesis of 3-Dimethylphosphorylprop-1-ene that maximize atom utilization. This includes exploring direct C-P bond-forming reactions that avoid wasteful stoichiometric reagents. organic-chemistry.orgrsc.org

Recent advancements in catalysis offer promising avenues. For example, methods using elemental phosphorus as a starting material represent a synthetically and environmentally attractive alternative to traditional routes that rely on corrosive phosphorus chlorides. researchgate.net Additionally, the development of catalytic hydrophosphinylation of allenes or alkynes could provide a direct and 100% atom-economical route to allylic phosphine oxides like this compound.

The table below outlines potential sustainable synthetic strategies and their advantages over classical methods.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Catalytic Hydrophosphinylation | Direct addition of a P-H bond across a C-C multiple bond. | 100% atom economy; avoids stoichiometric byproducts. | Development of efficient and selective catalysts (e.g., transition metal or organocatalysts). |

| Direct Functionalization of Elemental Phosphorus | Utilizes P4 as the phosphorus source. researchgate.net | Avoids hazardous PCl3; reduces process steps. | Discovery of new activation methods for P4 (e.g., superbasic media, electrochemistry). researchgate.net |

| Photoredox Catalysis | Uses visible light to drive C-P bond formation. purdue.edupurdue.edu | Mild reaction conditions; potential for novel reactivity. | Design of suitable photocatalysts and exploration of substrate scope. purdue.edudiva-portal.org |

Exploration of Novel Reactivity and Unconventional Transformations

The allyl and phosphine oxide groups in this compound offer distinct reactivity that can be exploited in novel chemical transformations. While classical reactions of allylic compounds are well-documented, future research should focus on unconventional activation modes and reaction cascades.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. purdue.edupurdue.edursc.org Applying this technology to this compound could unlock new reaction pathways. For instance, the photocatalytic generation of a phosphorus-centered radical from the corresponding secondary phosphine oxide followed by addition to an alkyne is a potential route. More interestingly, the allyl group itself can participate in photo-induced cycloadditions or radical-mediated functionalizations. rsc.orgresearchgate.net The development of photocatalyst-free, visible-light-induced reactions represents a particularly green and attractive frontier. researchgate.net

Another area of exploration is the use of this compound in catalytic cycles where the phosphine oxide is not just a final product but an active participant. For example, in a catalytic Wittig-type reaction, the phosphine oxide is reduced in situ to the corresponding phosphine, allowing it to re-enter the catalytic cycle. nih.gov Applying this concept to reactions involving the allyl group could lead to novel, efficient, and waste-minimizing transformations.

Key areas for future research in this domain are summarized below.

| Transformation Type | Description | Potential Outcome |

| Photoredox-Mediated Reactions | Use of visible light to generate radical intermediates from or with this compound. purdue.edursc.org | Novel C-C and C-heteroatom bond formations under mild conditions. |

| Dual Catalysis | Combining organocatalysis with metal or photoredox catalysis. rsc.org | Synergistic activation leading to unprecedented reactivity and selectivity. |

| Umpolung (Reversal of Polarity) | Reversing the normal electrophilic character of the allyl group. nih.gov | Access to products from non-traditional bond disconnections. |

| Asymmetric Transformations | Enantioselective functionalization of the allyl group. rsc.orgrsc.org | Synthesis of valuable chiral organophosphorus compounds. |

Synergistic Integration of Experimental and Computational Approaches

To accelerate the discovery and optimization of new reactions and catalysts involving this compound, a close integration of experimental and computational chemistry is essential. mdpi.com Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, understanding selectivity, and predicting the properties of catalysts and intermediates. researchgate.netacs.orgrsc.org

For instance, DFT studies can model the transition states of potential catalytic cycles for the sustainable synthesis of this compound, guiding the rational design of more efficient catalysts. rsc.org Similarly, when exploring its novel reactivity, computational analysis can help to predict the feasibility of unconventional pathways, such as those in photoredox catalysis, by calculating the energies of excited states and radical intermediates. researchgate.netnih.gov

This synergy is particularly powerful in catalyst development. Experimental screening can identify promising catalyst candidates, while computational modeling can provide a deep mechanistic understanding of why a particular catalyst is effective. mdpi.comresearchgate.net This knowledge-driven approach is far more efficient than traditional trial-and-error experimentation. For example, understanding the subtle non-covalent interactions between a catalyst and substrate can be key to achieving high enantioselectivity in asymmetric reactions, an area where DFT has proven highly valuable. researchgate.net

| Area of Synergy | Experimental Contribution | Computational (DFT) Contribution | Combined Outcome |

| Mechanistic Elucidation | Kinetic studies, intermediate trapping, isotopic labeling. | Transition state modeling, energy profiling, orbital analysis. researchgate.netdtu.dk | A detailed, validated understanding of the reaction pathway. |

| Catalyst Design | Synthesis and screening of catalyst libraries. | Prediction of catalytic activity and selectivity, in-silico screening. mdpi.com | Rational design of optimal catalysts with reduced experimental effort. |

| Reactivity Prediction | Exploration of reaction conditions and substrate scope. | Assessment of thermodynamic and kinetic feasibility of new transformations. researchgate.net | Focused and efficient discovery of novel and unconventional reactions. |

Expanding the Scope of Catalytic Applications

Beyond its role as a synthetic target, this compound and its derivatives hold significant potential as ligands and organocatalysts. Phosphine oxides, once considered merely byproducts, are now recognized as effective ligands for transition metals and as potent organocatalysts in their own right. nih.govnih.govcornell.edu

The use of phosphine oxides as ligands is an emerging area. nih.govrsc.org While generally considered weak coordinators, they can act as hemilabile ligands, where the P=O bond can dissociate to create an open coordination site on a metal center, facilitating catalysis. rsc.orgrsc.org The allyl group in this compound adds another layer of functionality, allowing it to potentially act as a bidentate L,X-type ligand (coordinating through both the phosphorus and the allyl π-system) or to be incorporated into more complex, multidentate ligand architectures.

Furthermore, the field of asymmetric organocatalysis, which uses small organic molecules to induce enantioselectivity, offers vast opportunities. sioc-journal.cnsioc-journal.cnbeilstein-journals.org Chiral phosphine oxides have been successfully employed in a range of asymmetric transformations, including aldol (B89426) and Michael additions. cornell.edu Developing chiral versions of this compound or using it as a scaffold for new chiral catalysts could lead to valuable tools for synthesizing enantiomerically pure compounds. researchgate.netthieme-connect.com The development of P-chiral phosphine oxides is a particularly active area of research. sioc-journal.cnsioc-journal.cnthieme-connect.comresearchgate.net

Future research should aim to harness the unique properties of this compound in catalysis, as detailed in the table below.

| Catalytic Role | Description | Potential Applications | Key Research Challenge |

| Pre-ligand for Metal Catalysis | The phosphine oxide acts as a stable precursor to an active phosphinous acid or phosphine ligand. nih.govrsc.org | Cross-coupling reactions, hydrogenations, hydroformylations. | Understanding the tautomeric equilibrium and coordination chemistry. rsc.org |

| Directing Group | The phosphine oxide moiety directs a catalytic reaction to a specific site on the molecule. | C-H activation and functionalization of the allyl or methyl groups. | Overcoming the inertness of C-H bonds. |

| Organocatalyst | Use as a Lewis base to activate substrates. mdpi.comcornell.edu | Asymmetric aldol reactions, halocyclizations, hydrosilylations. researchgate.netcornell.edu | Design of effective chiral variants to achieve high enantioselectivity. |

| Nanoparticle Stabilizer | The P=O group can coordinate to the surface of metal nanoparticles, preventing agglomeration. rsc.org | Heterogeneous catalysis for hydrogenations and other reductions. | Controlling nanoparticle size and catalytic activity. rsc.org |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Dimethylphosphorylprop-1-ene, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves reacting a phosphoryl halide precursor (e.g., dimethylphosphoryl chloride) with propene derivatives under controlled conditions. For example, analogous phosphorus-containing heterocycles are synthesized via refluxing in dry toluene with a base like triethylamine to neutralize HCl byproducts . Key parameters include:

- Temperature : Maintain 10°C during initial mixing to prevent side reactions, then reflux (≈110°C) for 8–12 hours.

- Solvent : Dry toluene minimizes hydrolysis of phosphorus intermediates.

- Stoichiometry : A 1:1 molar ratio of precursor to substrate ensures complete conversion.

Characterization via P-NMR and IR spectroscopy can confirm the P=O bond (≈1250 cm) and monitor reaction progress .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a multi-spectral approach:

- IR Spectroscopy : Identify phosphoryl (P=O) and alkene (C=C) stretches. Compare to analogs like 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, where C=O and C=C peaks appear at 1648 cm and 1580 cm, respectively .

- NMR : H-NMR can resolve alkene protons (δ 5.6–7.8 ppm, coupling constants J ≈ 12–16 Hz), while C-NMR detects carbonyl/alkene carbons (δ 120–190 ppm). P-NMR is critical for confirming the phosphoryl group (δ 10–40 ppm).

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for structurally similar enones .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition or phosphorylation reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model: